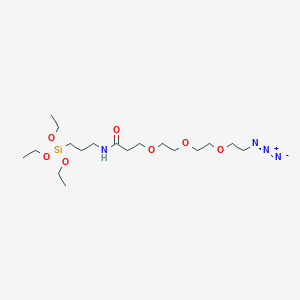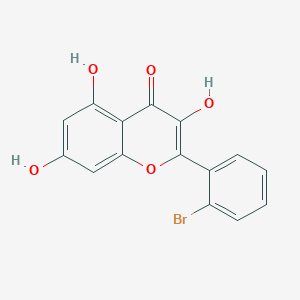
Azido-PEG3-amide-C3-triethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG3-triethoxysilane is a PEG Linker.
Applications De Recherche Scientifique
Synthesis and Conjugation
Azido-PEG3-amide-C3-triethoxysilane and related azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives are synthesized for use in "click" conjugation. These compounds are efficient for introducing primary amino or carboxyl functional groups, enabling the conjugation of various ligands with an alkyne group through the 1,3-dipolar cycloaddition reaction, a key process in click chemistry (Hiki & Kataoka, 2007).
Biomaterials and Hydrogels
Azido-PEG derivatives are used in the creation of enzymatically sensitive PEG and peptide-based hydrogels. These hydrogels, formed through Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions, show potential in biomedical applications due to their tunable properties like swelling ratio and storage modulus. They are particularly promising for applications where biodegradability is a key factor (van Dijk et al., 2010).
Surface Coating and Cell Adhesion
Azido-PEG based compounds are employed in creating dynamic surface coatings for cell adhesion and migration studies. These coatings can rapidly trigger cell adhesion upon the addition of a functional peptide to the culture medium, offering an accessible technique for various biological applications like tissue motility assays and patterned coculturing (van Dongen et al., 2013).
Tissue Adhesive and Hydrogel
In the field of regenerative medicine, azido-PEG compounds are used to develop chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogels. These materials have shown promise for wound healing and tissue engineering applications due to their adhesive strength and biocompatibility (Strehin et al., 2010).
Nanoparticle Functionalization
This compound is instrumental in the functionalization of nanoparticles, such as iron oxide nanoparticles for biomedical applications. The heterobifunctional PEG derivatives facilitate the conjugation of small peptide ligands to nanoparticles, enhancing their biomedical utility (Passemard et al., 2013).
Propriétés
Formule moléculaire |
C18H38N4O7Si |
|---|---|
Poids moléculaire |
450.61 |
Nom IUPAC |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C18H38N4O7Si/c1-4-27-30(28-5-2,29-6-3)17-7-9-20-18(23)8-11-24-13-15-26-16-14-25-12-10-21-22-19/h4-17H2,1-3H3,(H,20,23) |
Clé InChI |
BCFMWIGPFZSBNT-UHFFFAOYSA-N |
SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCN=[N+]=[N-])(OCC)OCC |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azido-PEG3-triethoxysilane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






